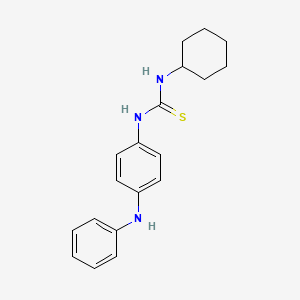
2-(1-ethylpropyl)-1-isobutyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-ethylpropyl)-1-isobutyl-1H-benzimidazole, also known as EBIO, is a small molecule compound that has gained significant interest in scientific research due to its unique properties. EBIO is a potassium channel activator that has been shown to have potential therapeutic applications in various diseases, such as hypertension, ischemia, and neurodegenerative disorders. In
作用機序
2-(1-ethylpropyl)-1-isobutyl-1H-benzimidazole is a potassium channel activator that works by opening the voltage-gated potassium channels. This leads to hyperpolarization of the membrane potential, which reduces the excitability of cells. The activation of potassium channels also leads to the release of nitric oxide, which contributes to the vasodilatory effect of 2-(1-ethylpropyl)-1-isobutyl-1H-benzimidazole.
Biochemical and Physiological Effects:
2-(1-ethylpropyl)-1-isobutyl-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which contributes to its vasodilatory effect. 2-(1-ethylpropyl)-1-isobutyl-1H-benzimidazole has also been shown to improve mitochondrial function and reduce oxidative stress in various organs, including the heart and brain. Additionally, 2-(1-ethylpropyl)-1-isobutyl-1H-benzimidazole has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
One of the advantages of using 2-(1-ethylpropyl)-1-isobutyl-1H-benzimidazole in lab experiments is its specificity for potassium channels. This makes it a useful tool for studying the role of potassium channels in various physiological processes. However, one limitation of using 2-(1-ethylpropyl)-1-isobutyl-1H-benzimidazole is its short half-life, which can make it difficult to maintain a consistent concentration in experiments.
将来の方向性
There are several future directions for the study of 2-(1-ethylpropyl)-1-isobutyl-1H-benzimidazole. One area of interest is the development of more potent and selective potassium channel activators. Another area of interest is the exploration of the potential therapeutic applications of 2-(1-ethylpropyl)-1-isobutyl-1H-benzimidazole in neurodegenerative disorders. Additionally, there is interest in studying the effects of 2-(1-ethylpropyl)-1-isobutyl-1H-benzimidazole on other physiological processes, such as insulin secretion and cancer cell proliferation.
In conclusion, 2-(1-ethylpropyl)-1-isobutyl-1H-benzimidazole is a small molecule compound that has gained significant interest in scientific research due to its unique properties. Its specificity for potassium channels and potential therapeutic applications make it a promising candidate for further study. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(1-ethylpropyl)-1-isobutyl-1H-benzimidazole have been discussed in this paper.
合成法
The synthesis of 2-(1-ethylpropyl)-1-isobutyl-1H-benzimidazole involves the reaction of 2-aminobenzimidazole with isobutyraldehyde and 1-ethylpropylamine. The reaction takes place in the presence of a catalyst, such as acetic acid or sulfuric acid. The yield of the reaction is typically around 50%, and the purity of the product can be improved through recrystallization.
科学的研究の応用
2-(1-ethylpropyl)-1-isobutyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to have a vasodilatory effect, which makes it a promising candidate for the treatment of hypertension. 2-(1-ethylpropyl)-1-isobutyl-1H-benzimidazole has also been shown to protect against ischemia-induced injury in various organs, including the heart, brain, and kidney. Additionally, 2-(1-ethylpropyl)-1-isobutyl-1H-benzimidazole has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-(2-methylpropyl)-2-pentan-3-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-5-13(6-2)16-17-14-9-7-8-10-15(14)18(16)11-12(3)4/h7-10,12-13H,5-6,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLLMKNLRMHKGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC2=CC=CC=C2N1CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)-2-pentan-3-ylbenzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5780069.png)
![2-methyl-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5780085.png)
![2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5780093.png)
![N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5780094.png)
![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)



![4-methoxy-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5780143.png)
![3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)

![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)